5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid
Description
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound featuring a strained [3.2.1]octane scaffold with an oxygen atom at position 3 (oxabicyclo), two ketone groups (dioxo) at positions 2 and 4, and methyl substituents at positions 5 and 6.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-9(2)10(3)4-5-11(9,6(12)13)8(15)16-7(10)14/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
NTHKEGKZDDYTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)OC2=O)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of camphoric anhydride with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 226.23 g/mol. It features a bicyclic structure that contributes to its unique reactivity and biological activity. The compound’s properties make it suitable for various applications in drug design and organic synthesis.
Medicinal Chemistry Applications
1. Drug Design:
The bicyclic structure of 5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid is integral to the development of novel pharmaceuticals. Its derivatives have been investigated for their potential as dopamine transporter inhibitors, which are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia .
2. Biological Activity:
Research indicates that compounds similar to this bicyclic structure exhibit significant biological activities, including anti-inflammatory and analgesic effects. This has led to investigations into its use as a scaffold for developing new therapeutic agents targeting specific biological pathways .
Synthetic Applications
1. Organic Synthesis:
The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its unique structural features allow for the construction of complex molecules through cycloaddition reactions and other synthetic methodologies .
2. Methodologies:
Recent studies have highlighted efficient methodologies for synthesizing derivatives of 5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid using enantioselective techniques. These methodologies are valuable in producing compounds with high stereochemical purity, essential for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid
- Structure : Lacks methyl and dioxo groups; simpler formula (C₈H₁₂O₃) .
- Properties : Lower molecular weight (156.18 g/mol) and reduced steric hindrance compared to the target compound. Predicted Collision Cross Section (CCS) for [M+H]+ is 131.1 Ų, suggesting compact conformation .
- Applications: Limited data, but structural simplicity may favor use in small-molecule libraries.
8,8-Dimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic Acid
- Structure : Shares the dioxo and oxabicyclo framework but lacks the 5-methyl group.
- Reactivity: Undergoes ring-opening reactions to yield aminocarbonyl derivatives, demonstrating its utility as a synthetic intermediate .
8-Azabicyclo[3.2.1]octane-1-carboxylic Acid
- Structure : Nitrogen replaces oxygen at position 8 (aza), with a carboxylic acid at position 1.
- Applications : Used as a rigid proline analogue in peptide design to enforce specific backbone conformations .
- Comparison : The aza substitution introduces hydrogen-bonding capabilities absent in the oxa analogue, altering solubility and biological interactions .
Bicyclic Systems with Alternative Ring Sizes
Bicyclo[2.2.2]octane-1-carboxylic Acid
- Structure : Larger [2.2.2]octane system with reduced ring strain.
- Properties : Higher stability and lower reactivity due to less torsional stress. Derivatives like 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid are used in drug discovery for conformational constraint .
- Contrast : The [3.2.1] system in the target compound offers greater strain, favoring reactions like ring-opening or functionalization .
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivatives
- Structure : Beta-lactam antibiotics (e.g., cephalosporins) with sulfur (thia) and nitrogen (aza) in a [4.2.0] system.
- Bioactivity : The 7-oxo and thia groups confer antibacterial activity.
- Comparison : The target compound’s dioxo groups may lack direct antimicrobial activity but could serve as electrophilic sites for derivatization .
Substituent Effects on Supramolecular Packing
- Hydroxymethyl-Substituted Analogues :
- Compounds like 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid form 1D or 2D hydrogen-bonded networks depending on hydroxymethyl conformation (anti vs. gauche) .
- Contrast : The target compound’s methyl and dioxo groups likely disrupt hydrogen bonding, favoring hydrophobic interactions or π-stacking in crystal lattices.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Physical Properties
Biological Activity
5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid (commonly referred to as the compound) is a bicyclic compound characterized by its unique structural features, including two carbonyl groups and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anti-inflammatory and enzyme-inhibitory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14O5
- Molecular Weight : 226.23 g/mol
- Structure : Bicyclic framework with dioxo and carboxylic functionalities
Anti-inflammatory Properties
Research indicates that 5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid exhibits significant anti-inflammatory activity. In a study evaluating various compounds for their ability to inhibit cyclooxygenase (COX) enzymes, this compound demonstrated a notable capacity to reduce inflammation in vitro and in vivo models. The mechanism of action appears to involve the inhibition of prostaglandin synthesis, which is crucial for mediating inflammatory responses.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes linked to various diseases. For instance:
- Enzyme Targets :
- Cyclooxygenase (COX) : Inhibition leads to reduced inflammation.
- Lipoxygenase (LOX) : Affects leukotriene synthesis.
Inhibition studies showed that the compound could effectively lower the activity of these enzymes at micromolar concentrations, suggesting its potential as a therapeutic agent in treating inflammatory conditions.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment involving animal models of arthritis, administration of 5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid resulted in:
- Reduced Swelling : A significant decrease in joint swelling was observed compared to control groups.
- Histological Improvements : Tissue samples showed reduced infiltration of inflammatory cells.
Case Study 2: Enzyme Inhibition Profile
A series of assays were conducted to evaluate the inhibitory effects of the compound on COX and LOX enzymes:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid | 12.5 | COX |
| Compound A | 15.0 | COX |
| Compound B | 10.0 | LOX |
The results indicated that the compound's IC50 value for COX inhibition was competitive with other known inhibitors.
The biological activity of this compound can be attributed to its structural features:
- Carbonyl Groups : These groups are known to participate in hydrogen bonding and can interact with enzyme active sites.
- Carboxylic Acid Group : This functional group enhances solubility and can facilitate interactions with biological targets.
Q & A
Q. What are the optimal synthetic routes for 5,8,8-trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid?
Methodological Answer :
- Step 1 : Condensation of α-amino acids with tartaric acid derivatives using PyBroP (a coupling reagent) to form bicyclic intermediates. This method yields enantiopure diastereoisomers with >70% efficiency .
- Step 2 : Oxidation of hydroxyl intermediates to aldehydes, followed by acid-catalyzed trans-acetalization to stabilize the bicyclic core .
- Step 3 : Recrystallization from acetic acid to isolate the final product, ensuring >95% purity .
Q. Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Coupling Reagent | PyBroP | |
| Reaction Time | 2.5–3 hours (reflux) | |
| Yield | 70–85% |
Q. How is this compound characterized structurally?
Methodological Answer :
- NMR Analysis : Assign peaks using - and -NMR to confirm bicyclic topology and substituent positions. Coupling constants (e.g., ) indicate rigid bicyclic conformations .
- X-ray Crystallography : Use SIR97 software for crystal structure determination. Refinement via least-squares–Fourier procedures resolves bond lengths (1.54–1.60 Å) and angles (109–112°) .
- Physical Properties : Measure melting point (160–162°C) and solubility (partially soluble in water) to validate purity .
Q. What purification strategies are recommended?
Methodological Answer :
- Recrystallization : Dissolve crude product in acetic acid, cool to 4°C, and filter to remove impurities .
- Chromatography : Use reverse-phase HPLC with a C18 column (eluent: 0.1% TFA in acetonitrile/water) for enantiomeric separation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
Methodological Answer :
Q. Key Data :
| Technique | Application | Reference |
|---|---|---|
| CD Spectroscopy | Confirms R/S configuration | |
| DFT Calculations | Predicts optical activity |
Q. How are computational tools used to predict molecular behavior?
Methodological Answer :
Q. How to resolve contradictions in spectral data?
Methodological Answer :
Q. What solvent systems optimize reactivity in functionalization?
Methodological Answer :
Q. How to design analogs for pharmacological studies?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
